1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine
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Overview
Description
Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 4-methylbenzenesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring provides a stable framework that can interact with various biological targets, potentially affecting pathways related to neurotransmission and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
- Tert-butyl 4-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential biological activity. The presence of the 4-methylbenzenesulfonyl group differentiates it from other similar compounds and influences its chemical behavior .
Properties
CAS No. |
118811-04-4 |
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Molecular Formula |
C19H29NO5S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO5S/c1-15-8-10-17(11-9-15)26(22,23)24-14-12-16-7-5-6-13-20(16)18(21)25-19(2,3)4/h8-11,16H,5-7,12-14H2,1-4H3 |
InChI Key |
NANCKMUOLVOMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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